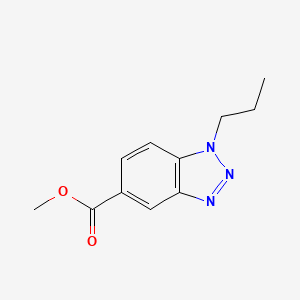

Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate

Vue d'ensemble

Description

Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate: is a chemical compound belonging to the benzotriazole family. Benzotriazoles are heterocyclic aromatic compounds characterized by a fused benzene and triazole ring. This particular compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 1-propyl-1,2,3-benzotriazole as the core structure.

Carboxylation Reaction: The carboxylation step involves reacting 1-propyl-1,2,3-benzotriazole with a suitable carboxylating agent, such as carbon dioxide (CO₂) under high pressure and temperature conditions.

Methylation Reaction: The final step involves methylation, where the carboxyl group is converted to a methyl ester using methanol in the presence of a strong acid catalyst.

Industrial Production Methods:

Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where each step is carried out sequentially in large reactors.

Continuous Process: Some industrial setups may employ a continuous process for higher efficiency, where the reactants are continuously fed into the reactor, and the product is continuously removed.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can occur at different positions on the benzotriazole ring, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Oxidized derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Substituted Derivatives: Various substituted benzotriazoles.

Applications De Recherche Scientifique

Organic Synthesis

Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules due to its ability to undergo various chemical reactions such as oxidation, reduction, and substitution.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Oxidized derivatives |

| Reduction | LiAlH₄ | Reduced forms |

| Substitution | Electrophiles | Substituted derivatives |

Research has indicated that this compound possesses significant biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

The compound has shown potent antimicrobial effects against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 12.5 - 25 μg/mL |

| Escherichia coli | 25 μg/mL |

| Pseudomonas aeruginosa | 50 μg/mL |

Studies suggest that the presence of halogen substituents can enhance its activity against resistant strains .

Anticancer Properties

In vitro studies have demonstrated the compound's potential to induce apoptosis in various cancer cell lines:

| Cancer Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| FaDu (hypopharyngeal) | 15.0 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20.0 | Inhibition of tubulin polymerization |

| A549 (lung cancer) | 25.0 | ROS formation leading to cell death |

The mechanisms involve interference with microtubule dynamics and reactive oxygen species generation, critical for cancer cell survival .

Corrosion Inhibitors

This compound is widely used in the formulation of corrosion inhibitors due to its effectiveness in protecting metals from oxidative damage.

UV Stabilizers

The compound is also employed as a UV stabilizer in plastics and coatings, enhancing their resistance to photodegradation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects on MRSA strains comparable to established antibiotics like nitrofurantoin .

Case Study 2: Cytotoxicity in Cancer Models

Research involving FaDu cells demonstrated that this compound exhibited higher cytotoxicity than conventional chemotherapeutic agents such as bleomycin. The findings suggest its potential as an alternative therapeutic agent in cancer treatment .

Mécanisme D'action

The mechanism by which Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the inhibition or activation of certain biological processes. The exact mechanism may vary depending on the specific application and the molecular targets involved.

Comparaison Avec Des Composés Similaires

5-Methyl-1H-benzotriazole: Used in aircraft deicing and anti-icing fluids.

1H-Benzotriazole: Commonly used as a corrosion inhibitor.

1,2,3-Benzotriazole-5-carboxylic acid: Another derivative with similar applications.

Uniqueness: Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate stands out due to its specific structural features, such as the propyl group and the carboxylate ester, which confer unique chemical and physical properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various fields and its potential for future applications

Activité Biologique

Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate is a compound belonging to the benzotriazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C₈H₉N₃O₂

- Molecular Weight : 165.17 g/mol

The compound features a fused benzene and triazole ring, which contributes to its unique chemical properties and biological activities.

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors involved in various biological processes. The precise mechanisms remain an area of ongoing research.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 12.5 - 25 μg/mL |

| Escherichia coli | 25 μg/mL |

| Pseudomonas aeruginosa | 50 μg/mL |

Studies indicate that compounds with similar structures exhibit potent antibacterial properties, comparable to established antibiotics like nitrofurantoin . The presence of halogen substituents on the benzotriazole ring enhances its activity against resistant strains.

Anticancer Properties

Research has also highlighted the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in various cancer cell lines:

| Cancer Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| FaDu (hypopharyngeal) | 15.0 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20.0 | Inhibition of tubulin polymerization |

| A549 (lung cancer) | 25.0 | ROS formation leading to cell death |

The compound's mechanism involves interference with microtubule dynamics and reactive oxygen species (ROS) generation, which are critical pathways in cancer cell proliferation and survival .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the compound against a panel of Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects on MRSA strains .

- Cytotoxicity in Cancer Models : Research involving FaDu cells demonstrated that this compound exhibited higher cytotoxicity than conventional chemotherapeutic agents like bleomycin .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications on the benzotriazole ring can enhance both antimicrobial and anticancer activities. For example, introducing electron-withdrawing groups at specific positions has been linked to increased potency against various pathogens and cancer cells .

Propriétés

IUPAC Name |

methyl 1-propylbenzotriazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-3-6-14-10-5-4-8(11(15)16-2)7-9(10)12-13-14/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMKMECFIIAIKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)C(=O)OC)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.